3-Methoxy iminostilbene is synthesized from precursor compounds typically involving methoxy-substituted aromatic amines and aldehydes. It falls under the category of organic compounds and can be classified as an imine, specifically a substituted stilbene derivative. Its molecular formula is , indicating it contains carbon, hydrogen, and nitrogen atoms.
The synthesis of 3-Methoxy iminostilbene can be achieved through several methods, with one notable approach involving the coupling of methoxy-substituted aniline with an appropriate aldehyde under basic conditions.
The molecular structure of 3-Methoxy iminostilbene features a central imine bond connecting two aromatic rings. The presence of a methoxy group at the 3-position enhances its solubility and may influence its biological activity.
3-Methoxy iminostilbene can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-Methoxy iminostilbene primarily revolves around its ability to interact with biological targets through its imine functional group.
3-Methoxy iminostilbene exhibits several notable physical and chemical properties:
The applications of 3-Methoxy iminostilbene span across various scientific domains:
3-Methoxy iminostilbene, systematically identified as 10-Methoxy-5H-dibenzo[b,f]azepine, is a tricyclic heterocyclic compound featuring a central seven-membered azepine ring fused with two benzene rings. The methoxy substituent (-OCH₃) is positioned at the 10-position of the dibenzazepine scaffold, corresponding to carbon atom 3 in historical numbering systems—hence the synonym "3-Methoxy iminostilbene." Its molecular formula is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol [2] [10]. The structural uniqueness arises from the conjugation across the π-electron system and the electron-donating methoxy group, which influences electronic distribution [2].
Table 1: Nomenclature and Molecular Descriptors
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 10-Methoxy-5H-dibenzo[b,f]azepine |
CAS Registry Number | 4698-11-7 |
Molecular Formula | C₁₅H₁₃NO |
SMILES Notation | COC1=CC2=CC=CC=C2NC3=CC=CC=C13 |
InChI Key | ZKHZWXLOSIGIGZ-UHFFFAOYSA-N |
IUPAC naming follows hierarchical rules: the dibenzazepine core is prioritized as the parent structure due to seniority over chain systems. The fusion pattern is denoted by "[b,f]" indicating attachment points, while "5H" specifies the unsaturated azepine ring’s imine form. Locants adhere to the Blue Book guidelines, assigning the lowest possible number to the methoxy group [3] [7]. Common synonyms include "10-Methoxyiminostilbene" and "5-Methoxy-11H-benzo[b][1]benzazepine," though the former persists in pharmaceutical literature due to historical context [1] [10].
The exploration of iminostilbene derivatives began in the early 20th century, with 3-Methoxy iminostilbene emerging as a key intermediate during mid-century anticonvulsant research. Its significance escalated with the development of carbamazepine, an iminostilbene-derived drug first synthesized in 1953 and clinically used from 1962 onward. The methoxy variant was identified during synthetic pathway optimization, particularly via Bucherer–Bergs reactions or photocyclization of stilbene precursors [1] [6].
Advancements in heterocyclic synthesis methodologies, such as microwave-assisted cyclizations, later enabled more efficient routes. For example, Paal-Knorr condensations under microwave irradiation reduced reaction times from hours to minutes while improving yields—principles applicable to azepine ring formation [6]. By the 1980s, 3-Methoxy iminostilbene was recognized not merely as a synthetic intermediate but also as a structural motif in its own right, inspiring derivatives with tailored electronic properties for materials science [4] [8].
Pharmaceutical Significance
In pharmaceutical contexts, 3-Methoxy iminostilbene serves primarily as an advanced intermediate in synthesizing dibenzazepine-based drugs like carbamazepine, oxcarbazepine, and eslicarbazepine. Its controlled formation and purification are critical, as residual traces may persist as impurities affecting drug efficacy. Consequently, regulatory agencies mandate strict limits (typically <0.1%) in active pharmaceutical ingredients (APIs), driving demand for high-purity reference standards (>98%) [1] [2]. Analytically, it is quantified using HPLC or UPLC coupled with mass spectrometry, leveraging its UV absorbance at 254 nm [1].
Table 2: Key Applications in Drug Synthesis
Application Context | Role of 3-Methoxy Iminostilbene |
---|---|
Anticonvulsant Synthesis | Precursor for carbamazepine ring closure |
Impurity Profiling | Certified reference material (CRM) |
Metabolic Pathway Studies | Marker for oxidative metabolism |
Materials Science Applications
Beyond pharmaceuticals, this compound exhibits promising physicochemical properties:
The Materials Science Tetrahedron (MST) framework contextualizes these traits: processing (e.g., crystallization solvents) dictates structure (polymorph form), which governs properties (solubility/optical response), ultimately determining performance in devices or drug products [9]. For instance, recrystallization from ethanol yields light-yellow crystals (Purity >98%), while dichloromethane yields a metastable polymorph with higher dissolution rates [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7